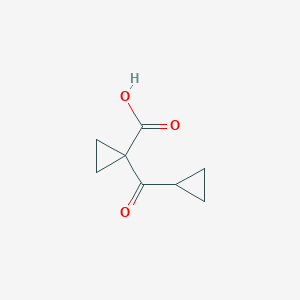

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

Description

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a cyclopropanecarbonyl substituent and a carboxylic acid group on the same carbon atom. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing carbonyl group modulates the compound’s acidity and reactivity.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPFMUISQDUZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520669 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86101-65-7 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Cyclopropanation of Alkenes: This involves the use of diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various research and industrial applications .

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Organic Chemistry

Intermediate in Synthesis

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Due to its structural complexity, it can be utilized in the preparation of more complex molecules through various chemical transformations. For instance, it can be involved in cycloaddition reactions or serve as a precursor for the synthesis of pharmaceuticals.

Table 1: Comparison of Cyclopropanecarboxylic Acid Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | Two cyclopropane rings | High strain leading to unique reactivity |

| Cyclopropanecarboxylic acid | Single cyclopropane ring | Simpler structure; primarily used in esterification |

| Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate | Similar structure but with ethyl group | Increased solubility and reactivity |

This table highlights the distinctiveness of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid compared to other derivatives, emphasizing its potential utility in synthetic applications.

Medicinal Chemistry

Biological Activity

Research indicates that compounds containing cyclopropane moieties exhibit significant biological activities, including antibacterial and anticancer properties. The strain of Rhodococcus rhodochrous has been shown to utilize cyclopropanecarboxylate as a sole carbon source, indicating potential pathways for biotransformation and biodegradation that could be harnessed for pharmaceutical applications .

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives from 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid that exhibited selective cytotoxicity against cancer cells. The mechanism involved the inhibition of specific metabolic pathways essential for cancer cell survival, showcasing the compound's potential as a lead structure for new anticancer agents .

Agricultural Applications

Pesticide Development

The compound's derivatives have been explored for their insecticidal properties. For example, studies have evaluated the efficacy of cyclopropanecarboxylic acid derivatives as active ingredients in pest control formulations, demonstrating their potential effectiveness against various agricultural pests .

Table 2: Efficacy of Cyclopropanecarboxylic Acid Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | Aphids | 85 |

| Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate | Whiteflies | 78 |

| Cyclopropanecarboxylic acid | Thrips | 90 |

This table illustrates the comparative efficacy of various derivatives in pest control applications.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropane carboxylic acid derivatives differ primarily in their substituents, which dictate their chemical behavior and biological roles. Key analogs include:

| Compound Name | Substituent(s) | Key Functional Groups |

|---|---|---|

| 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | Cyclopropanecarbonyl, carboxylic acid | Carbonyl, carboxylic acid |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Amino, carboxylic acid | Amino, carboxylic acid |

| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | 4-Bromophenyl, carboxylic acid | Aryl bromide, carboxylic acid |

| 1-Fluorocyclopropane-1-carboxylic acid | Fluoro, carboxylic acid | Halogen (F), carboxylic acid |

| 1-Methoxycyclopropane-1-carboxylic acid | Methoxy, carboxylic acid | Ether, carboxylic acid |

Physicochemical Properties

Substituents critically influence acidity, density, and stability:

*Estimated based on substituent effects (electron-withdrawing groups lower pKa).

Key Research Findings and Limitations

ACC Dominance in Plant Biology : ACC is the most studied cyclopropane carboxylic acid derivative due to its role in ethylene production. Its enzymatic pathways (e.g., ACC synthase, ACC oxidase) are well-characterized .

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., carbonyl in the target compound) enhance acidity and reactivity, while bulky aryl groups (e.g., bromophenyl) increase steric hindrance .

Synthetic Challenges : Cyclopropane rings require precise conditions for stability. For example, the use of NaOCl₃ in ACC synthesis highlights the sensitivity of these compounds .

Data Gaps: Limited direct data exist on 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid. Predictions are based on analogs, necessitating further experimental validation.

Biological Activity

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, along with its analogs, is being studied for various applications, including its role in plant biology and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in various fields.

Chemical Structure and Properties

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid has a unique cyclopropane ring structure that influences its chemical behavior and biological interactions. The presence of the cyclopropanecarbonyl group contributes to its reactivity and potential as a bioactive agent.

1. Antiviral Properties

Research has indicated that compounds similar to 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid may exhibit antiviral properties. For instance, derivatives containing cyclopropyl moieties have shown significant anti-HIV activity with low effective concentrations (EC50 values in the nanomolar range) against wild-type HIV-1 strains. The structural characteristics of these compounds allow them to interact favorably with viral enzymes, enhancing their potency against resistant strains .

2. Ethylene Biosynthesis Inhibition

The compound has been studied for its ability to inhibit ethylene biosynthesis in plants. Cyclopropane carboxylic acids have been identified as effective inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme crucial for ethylene production. This inhibition can delay fruit ripening and senescence, making these compounds valuable in agricultural applications .

Table 1: Inhibition Potency of Cyclopropane Derivatives on Ethylene Biosynthesis

| Compound | Binding Energy (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

The biological activity of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be attributed to several mechanisms:

- Molecular Interaction : The cyclopropyl moiety facilitates interactions with specific enzymes, enhancing binding affinity and specificity.

- Structural Modifications : Variations in substituents on the cyclopropane ring can significantly alter the compound's biological efficacy, allowing for tailored applications in medicinal chemistry and agriculture.

Case Study 1: Anti-HIV Activity

In a study examining various derivatives of cyclopropanecarboxylic acids, compounds with cyclopropyl groups were identified as highly potent against HIV replication. The most effective compounds exhibited EC50 values as low as 0.53 nM, demonstrating their potential as therapeutic agents against HIV .

Case Study 2: Plant Stress Resistance

Another study focused on the application of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a compound closely related to the target compound. ACCA was shown to enhance maize resistance against drought and pathogenic stress by modulating ethylene biosynthesis pathways. This finding highlights the agricultural potential of cyclopropane derivatives in improving crop resilience .

Q & A

Q. What are the standard synthetic routes for 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of cyclopropane derivatives often involves ester hydrolysis or coupling reactions. For example, cyclopropane-1,1-dicarboxylic acid derivatives are synthesized via Hofmann degradation of diethyl cyclopropane-1,1-dicarboxylate with ammonia, followed by ester hydrolysis . Reaction efficiency can be optimized by adjusting pH, temperature, and catalyst selection. For instance, partial decarboxylation of cyclopropane-1,1-dicarboxylate esters under controlled acidic conditions yields cyclopropanecarboxylic acid derivatives .

Q. How can researchers confirm the structural integrity of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the cyclopropane ring geometry and substituent positions.

- X-ray Crystallography : For unambiguous determination of crystal and molecular structure, as demonstrated for cyclopropane-1,1-dicarboxylic acid .

- Mass Spectrometry (MS) : Electrospray ionization tandem MS (ESI-MS/MS) can verify molecular weight and fragmentation patterns, as used in plant metabolite studies .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) is highly sensitive for quantification in biological samples. This method was validated for cyclopropane derivatives in Lycopersicum esculentum (tomato) tissues, achieving detection limits in the nanomolar range .

Advanced Research Questions

Q. How does 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid interact with enzymes like ACC deaminase, and what experimental approaches elucidate inhibition mechanisms?

Methodological Answer: Mechanistic studies involve:

- Enzyme Kinetics : Measure kinetic parameters (e.g., Ki, IC50) using purified ACC deaminase and substrate analogs. Competitive inhibition can be assessed via Lineweaver-Burk plots .

- Isotopic Labeling : <sup>13</sup>C or <sup>2</sup>H isotopic tracing can track enzymatic decomposition pathways, as shown for 1-amino-2,2-difluorocyclopropane-1-carboxylic acid .

- Structural Analysis : Co-crystallization of the enzyme-inhibitor complex with X-ray diffraction reveals binding modes and active-site interactions .

Q. What strategies mitigate solubility challenges of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

- Co-solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (<10% v/v) to enhance solubility without denaturing proteins.

- pH Adjustment : Ionize the carboxylic acid group by buffering solutions to pH > pKa (e.g., pH 8–9) .

- Derivatization : Convert the carboxylic acid to a water-soluble salt (e.g., sodium or ammonium carboxylate) .

Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and strain energy of the cyclopropane ring to assess stability .

- Reaction Thermochemistry : Use databases like NIST Chemistry WebBook to compare experimental and computed ΔrG° and ΔrH° values for decarboxylation or hydrolysis pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.